N-[(2-amino-2-adamantyl)methyl]-4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxamide
Description
N-[(2-amino-2-adamantyl)methyl]-4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxamide is a complex organic compound featuring a unique adamantyl group
Properties
IUPAC Name |
N-[(2-amino-2-adamantyl)methyl]-4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O2/c22-21(16-9-14-8-15(11-16)12-17(21)10-14)13-24-19(27)25-6-2-18(3-7-25)26-5-1-4-23-20(26)28/h14-18H,1-13,22H2,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVJFBFJFQPDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCN(CC2)C(=O)NCC3(C4CC5CC(C4)CC3C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-amino-2-adamantyl)methyl]-4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxamide involves multiple steps. The adamantyl group is typically introduced through a series of reactions starting from adamantane derivatives. The piperidine and diazinan groups are then incorporated through subsequent reactions. Industrial production methods often involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized using strong oxidizing agents.
Reduction: The carbonyl group in the diazinan ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents include sodium borohydride for reductions and potassium permanganate for oxidations. Major products depend on the specific reaction conditions but often include modified adamantyl or piperidine derivatives.
Scientific Research Applications
N-[(2-amino-2-adamantyl)methyl]-4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxamide has diverse applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The adamantyl group enhances its stability and facilitates its binding to target proteins. The piperidine and diazinan rings contribute to its overall bioactivity by interacting with various biological pathways.
Comparison with Similar Compounds
Similar compounds include other adamantyl derivatives and piperidine-based molecules. What sets N-[(2-amino-2-adamantyl)methyl]-4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Amantadine: Known for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar adamantyl structure.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific disciplines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
